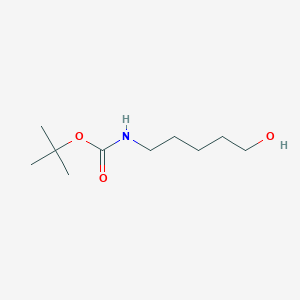

5-(Boc-amino)-1-pentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGNGFVNTZJMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403473 | |

| Record name | 5-(Boc-amino)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264323 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75178-90-4 | |

| Record name | 1,1-Dimethylethyl N-(5-hydroxypentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75178-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Boc-amino)-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-hydroxypentyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl N-(5-hydroxypentyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl N-(5-hydroxypentyl)carbamate (CAS No. 75178-90-4), a versatile bifunctional linker molecule widely employed in organic synthesis, medicinal chemistry, and materials science. This document details its physicochemical and spectral properties, provides a detailed experimental protocol for its synthesis, and discusses its key applications, particularly its role as a linker in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Properties

tert-Butyl N-(5-hydroxypentyl)carbamate, also known as 5-(Boc-amino)-1-pentanol, is a valuable synthetic intermediate featuring a terminal hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine.[1] This unique structure allows for sequential, selective chemical modifications, making it an indispensable tool for chemists.[1]

Physicochemical Properties

The compound is typically a pale yellow, clear oil at room temperature, soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, but has low solubility in water.[2]

| Property | Value | Reference(s) |

| CAS Number | 75178-90-4 | [1][2][3] |

| Molecular Formula | C₁₀H₂₁NO₃ | [1][3] |

| Molecular Weight | 203.28 g/mol | [1][3] |

| Appearance | Colorless to Pale Yellow Clear Oil/Liquid | [1][2] |

| Density | ~1.00 g/mL at 20 °C | [2] |

| Boiling Point | 318.4 ± 25.0 °C (Predicted) | [2] |

| Refractive Index | n20/D ~1.45 | [1][2] |

| Flash Point | >109 °C | [2] |

| Water Solubility | Difficult to mix | [2] |

| Storage Temperature | 2-8°C, dry and dark conditions recommended | [2][3] |

Spectral Properties

While specific spectra are not publicly available, the structural features of tert-Butyl N-(5-hydroxypentyl)carbamate allow for the prediction of its characteristic spectral data. Purity is routinely confirmed by NMR analysis following synthesis.[2]

| Spectrum Type | Expected Characteristics |

| ¹H NMR | ~3.5-3.6 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH). ~3.0-3.1 ppm (q, 2H): Methylene protons adjacent to the carbamate nitrogen (-NH-CH₂-). ~4.5-5.0 ppm (br s, 1H): NH proton of the carbamate. ~1.5-1.6 ppm (m, 2H): Methylene protons at C4 of the pentyl chain. ~1.3-1.4 ppm (m, 4H): Methylene protons at C2 and C3 of the pentyl chain. 1.44 ppm (s, 9H): Nine equivalent protons of the tert-butyl group. Variable (br s, 1H): OH proton. |

| ¹³C NMR | ~156 ppm: Carbonyl carbon of the carbamate group. ~79 ppm: Quaternary carbon of the tert-butyl group. ~62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH). ~40 ppm: Methylene carbon adjacent to the carbamate nitrogen (-NH-CH₂-). ~32, ~29, ~23 ppm: Remaining methylene carbons of the pentyl chain. ~28 ppm: Methyl carbons of the tert-butyl group. |

| IR (Infrared) | ~3350 cm⁻¹ (broad): O-H stretching of the alcohol group. ~3340 cm⁻¹ (sharp): N-H stretching of the carbamate. ~2850-2950 cm⁻¹: C-H stretching of the alkyl groups. ~1680-1700 cm⁻¹: C=O stretching of the carbamate carbonyl group. ~1520 cm⁻¹: N-H bending. ~1160-1170 cm⁻¹: C-O stretching. |

| Mass Spec (MS) | Exact Mass: 203.1521.[3] [M+H]⁺: 204.1594. Key Fragments: Loss of the Boc group (C₅H₉O₂) leading to a fragment at m/z 102, or loss of isobutylene (C₄H₈) from the Boc group leading to a fragment at m/z 147. |

Synthesis and Experimental Protocols

The standard synthesis of tert-Butyl N-(5-hydroxypentyl)carbamate involves the chemoselective N-protection of 5-amino-1-pentanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is highly efficient and typically proceeds in high yield without the need for extensive purification.

General Synthesis Workflow

The synthesis follows a straightforward nucleophilic substitution mechanism where the more nucleophilic amino group of 5-amino-1-pentanol attacks one of the carbonyl carbons of the Boc anhydride.

Caption: General workflow for the synthesis of tert-Butyl N-(5-hydroxypentyl)carbamate.

Detailed Experimental Protocol

The following protocol is adapted from a procedure reported in the literature.[2]

-

Dissolution: In a 1.0 L round-bottomed flask, dissolve 5-amino-1-pentanol (15.0 g, 145.4 mmol) in a mixture of water (140 mL) and saturated aqueous NaHCO₃ solution (1.4 mL).

-

Addition of Boc Anhydride: To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate (33.3 g, 152.7 mmol, 1.05 equiv) dissolved in tetrahydrofuran (THF, 280 mL).

-

Reaction: Stir the biphasic reaction mixture vigorously overnight at room temperature. The flask can be left open to the atmosphere to allow for the release of CO₂ gas.

-

Workup: Upon completion, dilute the reaction mixture with a saturated aqueous NaHCO₃ solution (90 mL). Extract the aqueous phase with ethyl acetate (400 mL).

-

Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Product: The procedure yields 5-(N-tert-butoxycarbonylamino)-1-pentanol as a clear, colorless oil (28.9 g, 98% yield). The product is typically of high purity and may not require further purification.[2]

Applications in Research and Development

The bifunctional nature of tert-Butyl N-(5-hydroxypentyl)carbamate makes it a highly valuable building block. The hydroxyl group can be derivatized or replaced, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling reactions.[2][4]

Key application areas include:

-

Peptide Synthesis: Serves as a building block for creating complex peptide structures.[1]

-

Bioconjugation: Used to link bioactive molecules to therapeutic agents for targeted drug delivery.[1]

-

Material Science: Employed in the synthesis of functionalized polymers to enhance material properties.[1]

-

Drug Discovery (PROTACs): Acts as a versatile C5 alkyl linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

Logical Workflow in PROTAC Synthesis

The diagram below illustrates the logical steps for incorporating tert-Butyl N-(5-hydroxypentyl)carbamate into a PROTAC. The initial compound is sequentially functionalized and coupled to the two key recognition ligands.

Caption: Use of tert-Butyl N-(5-hydroxypentyl)carbamate as a linker in PROTAC synthesis.

Safety and Handling

tert-Butyl N-(5-hydroxypentyl)carbamate is classified as an irritant.[2] Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor or spray.[2] Handle in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place. The compound may be moisture-sensitive.[2][5]

-

Incompatibilities: Avoid strong oxidizing agents, active metals, and bases.[5]

References

An In-depth Technical Guide to 5-(Boc-amino)-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Boc-amino)-1-pentanol, a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and material science. This document outlines its chemical properties, synthesis, and applications, offering valuable information for researchers and professionals in drug development.

Core Chemical Properties and Formula

This compound, also known as tert-butyl N-(5-hydroxypentyl)carbamate, is a bifunctional organic compound containing a Boc-protected amine and a primary alcohol.[1][2] This structure allows for selective chemical modifications, making it a valuable intermediate in multi-step syntheses.[3] The tert-butoxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions, revealing the primary amine for further functionalization.[1][2]

The molecular formula of this compound is C10H21NO3.[1][3][4] Its molecular weight is 203.28 g/mol .[1][3]

Quantitative Data Summary

A summary of the key quantitative and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C10H21NO3 | [1][3][4] |

| Molecular Weight | 203.28 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid/oil | [1][3] |

| Density | 1.00 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.45 | [3] |

| Boiling Point | 318.4±25.0 °C (Predicted) | [1] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

| CAS Number | 75178-90-4 | [3] |

Experimental Protocol: Synthesis of this compound

The following is a common laboratory procedure for the synthesis of this compound from 5-amino-1-pentanol and di-tert-butyl dicarbonate.[1]

Materials:

-

5-amino-1-pentanol

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

1.0 L single-necked round-bottomed flask

-

Stirring apparatus

Procedure:

-

In a 1.0 L round-bottomed flask, dissolve 15.0 g (145.4 mmol) of 5-amino-1-pentanol in 140 mL of water and 1.4 mL of saturated aqueous NaHCO3 solution.[1]

-

To this solution, slowly add a solution of 33.3 g (152.7 mmol) of di-tert-butyl dicarbonate in 280 mL of THF.[1]

-

Allow the reaction mixture to stir overnight at room temperature. The flask should be left open to the atmosphere.[1]

-

Upon completion, dilute the reaction mixture with 90 mL of saturated aqueous NaHCO3 solution and extract with 400 mL of EtOAc.[1]

-

Separate the organic layer, dry it over anhydrous Na2SO4, filter, and evaporate the solvent to yield the product.[1]

-

This procedure typically yields 5-(N-tert-butoxycarbonylamino)-1-pentanol as a clear, colorless oil with a high yield (approximately 98%). The purity can be confirmed by NMR analysis without the need for further purification.[1]

Applications in Research and Development

This compound serves as a critical building block and linker molecule in various synthetic applications:

-

Peptide Synthesis: It is a key intermediate in the synthesis of peptides, where the Boc-protected amine allows for controlled, stepwise addition of amino acids.[3]

-

Drug Development: Its properties can enhance the solubility and stability of pharmaceutical compounds.[3] It is used in the creation of complex molecules for drug discovery.[5]

-

Bioconjugation: The compound is utilized to link biomolecules to therapeutic agents, which is a crucial aspect of targeted drug delivery systems.[3]

-

Material Science: It is applied in the creation of functionalized polymers, which can enhance the properties of materials for various industrial uses.[3]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 5-(Boc-amino)-1-pentanol from 5-amino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Boc-amino)-1-pentanol, a valuable building block in pharmaceutical and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various conditions and its facile removal under mild acidic conditions.[1][2][3] This guide details the experimental protocol for the selective N-protection of 5-amino-1-pentanol using di-tert-butyl dicarbonate ((Boc)₂O), summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

Reaction Overview

The synthesis involves the reaction of the primary amine group of 5-amino-1-pentanol with di-tert-butyl dicarbonate. The amino group, being more nucleophilic than the hydroxyl group, selectively attacks the electrophilic carbonyl carbon of the (Boc)₂O.[4] This results in the formation of a stable carbamate, effectively protecting the amine.[5] The reaction is typically carried out in the presence of a mild base to neutralize the acidic byproduct.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-amino-1-pentanol | [7] |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [7] |

| Solvent System | Tetrahydrofuran (THF) and Water | [7] |

| Base | Saturated aqueous Sodium Bicarbonate (NaHCO₃) | [7] |

| Molar Ratio (5-amino-1-pentanol : (Boc)₂O) | 1 : 1.05 | [7] |

| Reaction Temperature | Room Temperature | [7] |

| Reaction Time | Overnight | [7] |

| Product Yield | 98% | [7] |

| Product Purity | Confirmed by NMR analysis | [7] |

Experimental Protocol

This protocol is adapted from a documented synthesis of this compound.[7]

Materials:

-

5-amino-1-pentanol (15.0 g, 145.4 mmol)

-

Di-tert-butyl dicarbonate (33.3 g, 152.7 mmol)

-

Tetrahydrofuran (THF) (280 mL)

-

Water (140 mL)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (1.4 mL)

-

Ethyl Acetate (EtOAc) (400 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

1.0 L single-necked round-bottomed flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 1.0 L single-necked round-bottomed flask, dissolve 5-amino-1-pentanol (15.0 g, 145.4 mmol) in a mixture of water (140 mL) and saturated aqueous NaHCO₃ solution (1.4 mL).

-

To this solution, slowly add a solution of di-tert-butyl dicarbonate (33.3 g, 152.7 mmol) in THF (280 mL).

-

Stir the reaction mixture overnight at room temperature, leaving the flask open to the atmosphere.

-

Upon completion of the reaction, dilute the mixture with saturated aqueous NaHCO₃ solution (90 mL).

-

Extract the aqueous mixture with EtOAc (400 mL).

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield 28.9 g (98% yield) of this compound as a clear, colorless oil.

-

Confirm the purity of the product by NMR analysis. Further purification is typically not required.[7]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This guide provides the essential information for the successful synthesis of this compound. The provided protocol is robust and high-yielding, making it suitable for various research and development applications. This compound is a versatile intermediate used in the synthesis of more complex molecules, including peptide-based therapeutics and polymeric materials.[8] The Boc protecting group can be readily removed under mild acidic conditions to liberate the free amine for further functionalization.[1][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. This compound | 75178-90-4 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound, 75178-90-4 | BroadPharm [broadpharm.com]

A Technical Guide to the Solubility of 5-(Boc-amino)-1-pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Boc-amino)-1-pentanol, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine quantitative solubility in their specific solvent systems.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physical property that influences its application in organic synthesis, formulation, and biological systems. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both a polar hydroxyl (-OH) group and a moderately polar Boc-protected amine group, as well as a nonpolar pentyl chain. This amphiphilic nature dictates its solubility profile across a range of organic solvents.

Qualitative Solubility Data

Based on available chemical supplier information, the qualitative solubility of this compound has been described in several common organic solvents. This information is summarized in the table below.

| Solvent Classification | Solvent | Solubility |

| Polar Aprotic | Ethyl Acetate | Soluble |

| Polar Protic | Methanol | Soluble |

| Halogenated | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Aqueous | Water | Difficult to mix |

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration at a given temperature is not specified. "Difficult to mix" suggests very low solubility or immiscibility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following method can be employed to determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Gravimetric or Chromatographic Analysis:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under reduced pressure.

-

Once the solvent is fully evaporated, weigh the flask containing the dried solute.

-

The mass of the dissolved this compound can be determined by subtracting the initial mass of the flask.

-

-

Chromatographic Method (HPLC/GC):

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of g/100 mL or mol/L using the mass of the dissolved solute and the initial volume of the solvent used.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for determining quantitative solubility.

Caption: Logical relationship of solubility based on polarity.

Spectroscopic and Experimental Data for 5-(Boc-amino)-1-pentanol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the versatile chemical intermediate, 5-(Boc-amino)-1-pentanol, also known as tert-butyl (5-hydroxypentyl)carbamate. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Spectroscopic Data

The structural integrity and purity of this compound are crucial for its application in sensitive synthetic procedures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key analytical techniques for the characterization of this compound. Below is a summary of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | t | 2H | -CH₂-OH |

| ~3.10 | q | 2H | -CH₂-NHBoc |

| ~1.57 | m | 2H | -CH₂-CH₂OH |

| ~1.48 | m | 2H | -CH₂-CH₂NHBoc |

| ~1.44 | s | 9H | -C(CH₃)₃ |

| ~1.38 | m | 2H | -CH₂-CH₂-CH₂- |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS). The broad singlet for the N-H proton is often observed around 4.5-5.0 ppm but can be variable.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.0 | -C(CH₃)₃ |

| ~62.5 | -CH₂-OH |

| ~40.5 | -CH₂-NHBoc |

| ~32.5 | -CH₂-CH₂OH |

| ~30.0 | -CH₂-CH₂NHBoc |

| ~28.4 | -C(CH₃)₃ |

| ~23.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~3340 (sharp) | N-H stretch (carbamate) |

| ~2930 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1170 | C-O stretch (carbamate/alcohol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 5-amino-1-pentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

-

Materials: 5-amino-1-pentanol, Di-tert-butyl dicarbonate, a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent), and a base (e.g., sodium bicarbonate or triethylamine).

-

Procedure: 5-amino-1-pentanol is dissolved in the chosen solvent system. The base is added, followed by the slow addition of di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the product is isolated through an aqueous workup and purified, typically by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean plates is first recorded and then subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for this compound can be visualized as a logical workflow.

This technical guide provides essential spectroscopic and experimental information for this compound, facilitating its effective use in research and development. The provided data and protocols are based on established chemical principles and practices.

References

The Indispensable Role of Boc-Protected Amino Alcohols in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules vital to the pharmaceutical and biotechnology industries. Its application to amino alcohols—bifunctional compounds containing both an amine and a hydroxyl group—provides a robust strategy for selective transformations, enabling the synthesis of a vast array of chiral building blocks, complex natural products, and active pharmaceutical ingredients (APIs). This technical guide delves into the core features of Boc-protected amino alcohols, offering a comprehensive overview of their synthesis, properties, and critical applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Features and Advantages

The widespread use of the Boc group for the protection of amino alcohols stems from a combination of advantageous chemical properties:

-

Chemoselectivity: The amino group of an amino alcohol is inherently more nucleophilic than the hydroxyl group. This allows for the highly selective protection of the amine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions, leaving the alcohol functionality free for subsequent reactions.[1]

-

Stability: The resulting N-Boc carbamate is stable to a wide range of reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation, providing a reliable shield for the amino group during multi-step syntheses.[1]

-

Facile Cleavage: The Boc group is readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[2][3] This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups that may be present in the molecule.

-

Improved Solubility: The introduction of the bulky, lipophilic Boc group often enhances the solubility of polar amino alcohols in common organic solvents, facilitating their purification and handling in subsequent synthetic steps.

Synthesis of Boc-Protected Amino Alcohols

The standard method for the N-Boc protection of amino alcohols involves the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent and base can be adapted to the specific substrate.

Quantitative Data on Boc Protection of Amino Alcohols

| Amino Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminoethanol | Boc₂O, TEA | DCM | RT | 12 | 95 | [4] |

| (S)-2-Amino-1-propanol | Boc₂O, NaOH (aq) | Dioxane/H₂O | RT | 4 | 98 | [5] |

| 3-Amino-1-propanol | Boc₂O, NaHCO₃ | H₂O/THF | RT | 6 | 92 | [6] |

| (R)-2-Amino-1-butanol | Boc₂O, TEA | CH₂Cl₂ | 0 to RT | 16 | 96 | [7] |

| 4-Amino-1-butanol | Boc₂O, (i-Pr)₂NEt | THF | RT | 12 | 94 | [8] |

| (S)-Phenylglycinol | Boc₂O, NaHCO₃ | Dioxane/H₂O | RT | 5 | 97 | [8] |

Deprotection of Boc-Protected Amino Alcohols

The removal of the Boc group is a critical step to liberate the free amine for further functionalization. Acid-catalyzed deprotection is the most common and efficient method.

Quantitative Data on Deprotection of N-Boc-Amino Alcohols

| N-Boc-Amino Alcohol | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Boc-2-aminoethanol | 4M HCl in Dioxane | Dioxane | RT | 2 h | >95 | [2] |

| N-Boc-(S)-alaninol | TFA/DCM (1:1) | DCM | RT | 1 h | >95 | [9] |

| N-Boc-3-amino-1-propanol | 4M HCl in Dioxane | Dioxane | RT | 1.5 h | 98 | [2] |

| N-Boc-(R)-2-amino-1-butanol | TFA | Neat | RT | 30 min | >95 | [10] |

| N-Boc-4-amino-1-butanol | 4M HCl in Dioxane | Dioxane | RT | 2 h | 97 | [2] |

| N-Boc-(S)-phenylglycinol | TFA/DCM (1:1) | DCM | RT | 1 h | >95 | [9] |

Experimental Protocols

General Procedure for N-Boc Protection of an Amino Alcohol

Example: Synthesis of tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate (N-Boc-(S)-alaninol)

Materials:

-

(S)-2-Amino-1-propanol ((S)-alaninol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve (S)-2-amino-1-propanol (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (1.1 eq) and stir until it dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(S)-alaninol as a white solid.[5]

General Procedure for Deprotection of a N-Boc-Amino Alcohol

Example: Deprotection of tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate (N-Boc-(S)-alaninol) using HCl in Dioxane

Materials:

-

N-Boc-(S)-alaninol

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-(S)-alaninol (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.[2]

-

To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3.0 eq) at room temperature.[2]

-

Stir the reaction mixture at room temperature for 1-2 hours. A precipitate of the hydrochloride salt may form.[2]

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, remove the solvent and excess HCl under reduced pressure.

-

To the residue, add diethyl ether to precipitate the hydrochloride salt of (S)-2-amino-1-propanol.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure product.

Spectroscopic Data

The successful protection and deprotection of amino alcohols can be confirmed by various spectroscopic techniques.

Table 3: Representative Spectroscopic Data for N-Boc-(S)-alaninol

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~5.0 (br s, 1H, N-H), 3.6-3.4 (m, 2H, CH₂-OH), 3.8-3.6 (m, 1H, N-CH-CH₃), 1.45 (s, 9H, C(CH₃)₃), 1.15 (d, 3H, CH-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~156.5 (C=O), 80.0 (C(CH₃)₃), 67.0 (CH₂OH), 50.0 (CH-NH), 28.5 (C(CH₃)₃), 17.5 (CH₃) |

| FT-IR (neat) | ν ~3350 cm⁻¹ (O-H stretch, N-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1685 cm⁻¹ (C=O stretch, carbamate) |

Note: Chemical shifts (δ) are approximate and may vary depending on the solvent and instrument.[11][12][13][14][15]

Application in Drug Development: The Synthesis of Oseltamivir (Tamiflu®)

Boc-protected amino alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the synthesis of the antiviral drug oseltamivir (Tamiflu®). In several synthetic routes to oseltamivir, a chiral Boc-protected amino alcohol serves as a key building block to introduce the required stereochemistry and functionality.

The following diagram illustrates a simplified workflow for a segment of an oseltamivir synthesis, highlighting the role of a Boc-protected intermediate.

Caption: Role of a Boc-protected amino alcohol in a synthetic route to Oseltamivir.[16]

In this synthetic strategy, the Boc-protected amino alcohol is introduced to open an epoxide ring, establishing a key carbon-nitrogen bond with the correct stereochemistry. The Boc group masks the amine during this and subsequent transformations. Later in the synthesis, the Boc group is removed under acidic conditions to reveal the free amine, which is then further functionalized to complete the synthesis of oseltamivir.[16] This example underscores the strategic importance of Boc-protected amino alcohols in enabling complex and stereoselective syntheses.

Conclusion

Boc-protected amino alcohols are indispensable tools in the arsenal of the modern synthetic chemist. Their ease of preparation, stability, and facile cleavage provide a reliable and versatile strategy for the selective manipulation of the amino functionality in the presence of a hydroxyl group. As demonstrated by their crucial role in the synthesis of complex pharmaceuticals like oseltamivir, a thorough understanding of the features and applications of these key intermediates is essential for professionals engaged in research, discovery, and the development of new medicines.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Deprotection - HCl [commonorganicchemistry.com]

- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 79069-13-9 CAS MSDS (N-Boc-L-alaninol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

The Indispensable Role of the Tert-Butyl Carbamate (Boc) Protecting Group in Modern Organic Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals.[1] Its widespread adoption stems from its unique acid lability, allowing for its selective removal under mild conditions while it remains robust to a wide range of other reagents.[1] This guide provides a comprehensive examination of the Boc group's chemistry, applications, and the detailed methodologies essential for its successful implementation in research and drug development.

Chemical Properties and Orthogonality

The Boc group is an acid-labile protecting group, meaning it is stable under neutral and basic conditions but is readily cleaved by acids.[2] This characteristic is fundamental to its application, particularly in strategies like solid-phase peptide synthesis (SPPS).[2] The Boc group is introduced to an amine to form a carbamate, which is significantly less reactive.[3]

A key advantage of the Boc group is its orthogonality to other common protecting groups.[3] This allows for the selective deprotection of one functional group while others remain protected. The Boc group is notably orthogonal to:

-

Fmoc (9-fluorenylmethoxycarbonyl): Removed with a base, typically piperidine.[3]

-

Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis.[3]

-

Alloc (Allyloxycarbonyl): Removed using transition metal catalysis, such as palladium.[3]

This orthogonality is critical in multi-step syntheses, enabling the precise and sequential manipulation of different functional groups within a complex molecule.[4]

Mechanism of Boc Protection and Deprotection

The introduction and removal of the Boc group proceed through well-defined mechanisms.

Boc Protection: The most common method for protecting an amine with a Boc group involves the use of di-tert-butyl dicarbonate (Boc₂O).[2] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[5][6] The resulting tetrahedral intermediate collapses, releasing a tert-butyl carbonate leaving group, which then decomposes to the stable byproducts carbon dioxide and tert-butanol.[1][5]

Boc Deprotection: The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][7] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[1] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[7] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture to prevent unwanted side reactions.[8][9]

Applications in Peptide Synthesis and Drug Development

The Boc protecting group has been instrumental in the advancement of peptide synthesis and drug discovery.

Solid-Phase Peptide Synthesis (SPPS): The Boc-SPPS strategy was a groundbreaking development that enabled the efficient synthesis of peptides.[2] The iterative cycle involves the deprotection of the N-terminal Boc group of a resin-bound amino acid, followed by the coupling of the next Boc-protected amino acid.[2][8] This cycle is repeated until the desired peptide sequence is assembled.

Drug Development: In the synthesis of pharmaceuticals and other complex organic molecules, the Boc group is widely used to protect amine functionalities.[10] This allows for selective reactions at other parts of the molecule without interference from the highly reactive amine group, ultimately improving reaction yields and purity.[10]

Experimental Protocols

Below are detailed methodologies for the protection and deprotection of amines using the Boc group.

N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[11]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

-

Triethylamine (TEA) (1.2 mmol, 1.2 eq) (optional, if starting with an amine salt)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

1 M HCl (for workup if TEA is used)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the primary amine in a suitable solvent to a concentration of approximately 0.2-0.5 M.[1]

-

If using an amine salt, add triethylamine to the solution.

-

Add the di-tert-butyl dicarbonate to the stirred solution. The addition can be done in one portion.[11]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Reaction times can vary from 30 minutes to a few hours.[7]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent such as ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel. If a base like TEA was used, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[11] If no base was used, wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[11]

-

If necessary, purify the product by flash column chromatography.

Acid-Catalyzed Deprotection of a Boc-Protected Amine

This protocol outlines a general procedure for the removal of the Boc group using trifluoroacetic acid (TFA).[7]

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the N-Boc protected amine in DCM to a concentration of 0.1-0.3 M.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the solution. The final concentration of TFA should be between 20-50% (v/v).[1][2]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[7] Monitor the reaction progress by TLC or LC-MS.[7]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[7]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions can vary depending on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Representative Conditions for N-Boc Protection

| Substrate Type | Reagent | Base (optional) | Solvent | Temp. (°C) | Time | Yield (%) |

| Aliphatic Amine | Boc₂O (1.1 eq) | TEA (1.2 eq) | DCM | 25 | 1-3 h | >95 |

| Aromatic Amine | Boc₂O (1.2 eq) | DMAP (cat.) | ACN | 25 | 2-6 h | 90-98 |

| Amino Acid | Boc₂O (1.1 eq) | NaOH (1.1 eq) | H₂O/Dioxane | 25 | 4-12 h | 85-95 |

Table 2: Common Methods for N-Boc Deprotection

| Reagent | Solvent | Temp. (°C) | Time | Notes |

| 25-50% TFA | DCM | 0-25 | 0.5-2 h | Most common method; volatile byproducts.[2] |

| 4M HCl | Dioxane/EtOAc | 25 | 1-4 h | Product often precipitates as the HCl salt.[7] |

| TMSI | Chloroform/DCM | 0-25 | 0.5-2 h | Mild, non-hydrolytic method for sensitive substrates.[9] |

| ZnBr₂ | DCM | 25 | 12-24 h | Milder Lewis acid condition.[1] |

Stability Profile of the N-Boc Group

The stability of the Boc group under various conditions is a key factor in its utility.

Table 3: Stability of the N-Boc Group to Common Reagents

| Reagent/Condition Class | Stability | Orthogonal Protecting Group(s) |

| Strong Acids (TFA, HCl) | Labile | Fmoc, Cbz, Alloc[1] |

| Strong Bases (NaOH, LiOH) | Stable | - |

| Amines (e.g., Piperidine) | Stable | Fmoc (cleaved by piperidine)[1] |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Cbz (cleaved by H₂, Pd/C)[1] |

| Nucleophiles (e.g., Hydrazine) | Stable | - |

| Mild Reductants (e.g., NaBH₄) | Stable | - |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. genscript.com [genscript.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 5-(Boc-amino)-1-pentanol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(Boc-amino)-1-pentanol as a versatile linker in bioconjugation, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed protocols, data presentation, and workflow diagrams are included to guide researchers in utilizing this linker for the development of novel therapeutics.

Introduction to this compound as a Linker

This compound is a bifunctional aliphatic linker that offers a flexible and synthetically tractable scaffold for connecting biomolecules to payloads such as small molecule drugs or imaging agents. Its key structural features include a primary alcohol for further chemical modification and a Boc-protected amine, which allows for controlled, stepwise conjugation strategies. The five-carbon chain provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.

The hydroxyl group can be activated or converted to other functional groups for attachment to a targeting moiety (e.g., an antibody or a protein ligand), while the Boc-protected amine, after deprotection, can be coupled to a payload molecule. This sequential approach is fundamental to the construction of complex bioconjugates.

Key Applications in Bioconjugation

The primary applications of this compound in bioconjugation are in the construction of PROTACs and ADCs.

-

PROTACs: In PROTACs, the linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

ADCs: In ADCs, the linker connects a monoclonal antibody that targets a specific antigen on cancer cells to a potent cytotoxic payload. The stability of the linker in circulation and its ability to release the payload at the target site are key determinants of the ADC's efficacy and safety.

Physicochemical and Chemical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H21NO3 | --INVALID-LINK-- |

| Molecular Weight | 203.28 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | General chemical knowledge |

| Storage Conditions | 2-8°C, protected from moisture | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed, representative protocols for the use of this compound in the synthesis of a generic PROTAC. These protocols are based on established chemical principles for bioconjugation.

Activation of the Hydroxyl Group of this compound

This protocol describes the conversion of the terminal hydroxyl group to a more reactive mesylate, which can then be displaced by a nucleophile on the targeting ligand.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add TEA or DIPEA (1.5 eq) to the solution.

-

Add MsCl (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the mesylated linker.

Conjugation of the Activated Linker to a Targeting Ligand

This protocol outlines the coupling of the mesylated linker to a phenolic hydroxyl group on a hypothetical targeting ligand.

Materials:

-

Mesylated this compound derivative (from step 4.1)

-

Targeting ligand with a nucleophilic handle (e.g., a phenol)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the targeting ligand (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add K2CO3 or Cs2CO3 (2.0 eq) to the solution.

-

Add the mesylated this compound derivative (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the Boc-protected conjugate.

Boc Deprotection and Coupling to a Payload

This protocol describes the removal of the Boc protecting group and subsequent amide bond formation with a payload molecule containing a carboxylic acid.

Materials:

-

Boc-protected conjugate (from step 4.2)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

DCM, anhydrous

-

Payload molecule with a carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

DMF, anhydrous

Procedure:

-

Boc Deprotection:

-

Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM.

-

Add TFA (10-20% v/v) or an excess of 4M HCl in Dioxane.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the payload molecule with a carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU or HBTU (1.2 eq) and DIPEA (3.0 eq).

-

Stir for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amine salt (1.1 eq) in DMF to the activated payload solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final bioconjugate by preparative HPLC.

-

Characterization of the Final Bioconjugate

The final product should be thoroughly characterized to confirm its identity and purity.

| Characterization Technique | Expected Outcome |

| LC-MS | A single major peak with the expected mass-to-charge ratio of the final bioconjugate. |

| ¹H and ¹³C NMR | Peaks corresponding to the protons and carbons of the targeting ligand, the linker, and the payload. |

| Purity by HPLC | Purity of >95% is typically desired for biological assays. |

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms discussed in these application notes.

Application Note: Protocol for the Acid-Catalyzed Boc Deprotection of 5-(Boc-amino)-1-pentanol

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] 5-(Boc-amino)-1-pentanol is a valuable bifunctional linker molecule, featuring a hydroxyl group for derivatization and a Boc-protected amine.[2] The deprotection of the Boc group is a critical step to unmask the primary amine, allowing for subsequent reactions such as amidation, alkylation, or conjugation. The most common and efficient method for Boc group removal is acid-catalyzed hydrolysis, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

Mechanism of Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[5] The process begins with the protonation of the carbamate's carbonyl oxygen by the acid.[6][7] This is followed by the fragmentation of the protonated intermediate in a rate-determining step, which results in the formation of a stable tert-butyl cation and a carbamic acid.[5][7] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[7][8] The tert-butyl cation typically deprotonates to form isobutylene gas.[6][7] The evolution of carbon dioxide and isobutylene gas drives the reaction to completion.[5][7][8]

Application Notes

-

Reagent Selection: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[3] TFA is often used as a solution in dichloromethane (DCM), offering fast and clean reactions.[9][8] HCl is typically used as a solution in an organic solvent like dioxane or methanol, which directly yields the stable hydrochloride salt of the amine.[9][10]

-

Solvent Choice: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection due to its inertness and ease of removal.[3][8] For HCl-based methods, dioxane and methanol are frequently employed.[3][9][10]

-

Reaction Conditions: The deprotection is generally rapid, often completing within 30 minutes to a few hours at room temperature.[3][9][11]

-

Work-up: For TFA deprotections, the work-up typically involves the evaporation of the solvent and excess TFA.[5] For HCl deprotections, simple evaporation often suffices to isolate the hydrochloride salt of the product.[9][10] A subsequent basic work-up can be performed to obtain the free amine if required.

-

Safety Precautions: The reaction releases gaseous byproducts (CO2 and isobutylene) and should not be conducted in a sealed vessel.[7][8] Strong acids like TFA are corrosive and volatile and must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

Experimental Protocols

Two common protocols for the Boc deprotection of this compound are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is highly efficient and results in the formation of the trifluoroacetate salt of 5-amino-1-pentanol.

Materials and Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Prepare a deprotection solution of 20-25% TFA in DCM (v/v).

-

Slowly add the TFA/DCM solution (approximately 10 equivalents of TFA relative to the substrate) to the stirring solution of the starting material at 0 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield the crude product as the trifluoroacetate salt.[5]

-

The resulting salt can often be used without further purification. If necessary, it can be purified by recrystallization or chromatography.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is effective for producing the hydrochloride salt of 5-amino-1-pentanol, which is often a stable and easily handled solid.

Materials and Reagents:

-

This compound

-

4M HCl in 1,4-dioxane

-

Methanol (optional, to aid dissolution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Diethyl ether (for precipitation/washing)

Procedure:

-

Dissolve this compound in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

-

To the stirring solution at room temperature, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

-

Stir the mixture at room temperature for 1-3 hours.[9] A precipitate may form as the hydrochloride salt is generated.[10]

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, remove the solvent under reduced pressure.[10]

-

The resulting solid can be triturated with a solvent like diethyl ether and filtered to obtain the purified 5-amino-1-pentanol hydrochloride salt.[9]

Data Presentation

The following table summarizes the key parameters for the described protocols.

| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |

| Substrate | This compound | This compound |

| Deprotecting Agent | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |

| Reagent Conc. | 20-25% TFA in DCM (v/v) | 4M HCl in Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 2 hours | 1 - 3 hours |

| Typical Yield | >95% (crude) | >95% (crude) |

| Product Form | Trifluoroacetate salt | Hydrochloride salt |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

Caption: General workflow for acid-catalyzed Boc deprotection.

References

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Boc Deprotection - HCl [commonorganicchemistry.com]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 5-(Boc-amino)-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of 5-(Boc-amino)-1-pentanol. This versatile building block, featuring a protected amine and a reactive alcohol, is a valuable intermediate in the synthesis of a wide range of molecules, including linkers for PROTACs, pharmaceutical lead compounds, and functionalized materials.[1][2] The protocols outlined below describe common and synthetically useful derivatizations: oxidation to an aldehyde, conversion to a tosylate for nucleophilic substitution, and esterification to an acetate.

Key Derivatization Reactions

The primary hydroxyl group of this compound can be selectively targeted for various transformations. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under the described reaction conditions, ensuring the chemoselective modification of the alcohol functionality.

Caption: Key derivatization pathways for this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for the derivatization protocols described in this document.

| Derivatization Type | Product Name | Reagents | Yield (%) |

| Oxidation | tert-Butyl (5-oxopentyl)carbamate | Oxalyl chloride, DMSO, Triethylamine | 70%[3] |

| Tosylation | 5-(Boc-amino)pentyl 4-methylbenzenesulfonate | p-Toluenesulfonyl chloride, Pyridine | >90% (Typical) |

| Esterification | 5-(Boc-amino)pentyl acetate | Acetic anhydride, Sulfuric acid (catalyst) | ~71%[4] |

Protocol 1: Oxidation to tert-Butyl (5-oxopentyl)carbamate via Swern Oxidation

This protocol describes the mild oxidation of the primary alcohol to an aldehyde using Swern conditions. This method is highly effective and minimizes the risk of over-oxidation to a carboxylic acid.

Experimental Workflow

References

Application Notes and Protocols for Creating Functionalized Polymers Using 5-(Boc-amino)-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Boc-amino)-1-pentanol is a versatile bifunctional molecule increasingly utilized in the synthesis of functionalized polymers for biomedical applications, particularly in drug delivery and tissue engineering.[1][2] Its unique structure, featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected primary amine, allows for its incorporation into polymer backbones via the hydroxyl group, while the protected amine can be selectively deprotected post-polymerization to introduce pendant primary amine functionalities.[1] These pendant amines serve as valuable handles for the covalent conjugation of therapeutic agents, targeting ligands, or other bioactive molecules, enabling the creation of sophisticated and targeted drug delivery systems.[2]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of polymers derived from this compound, with a focus on poly(ester amides) and polyurethanes.

Key Features and Advantages

Polymers functionalized with pendant primary amines derived from this compound offer several advantages:

-

Biocompatibility: The degradation products of polymers based on amino alcohols are generally considered biocompatible.[3]

-

Controlled Functionality: The Boc protecting group allows for the precise control over the introduction of reactive amine groups.

-

Versatility for Conjugation: The primary amine side chains provide reactive sites for the attachment of a wide range of molecules.[1][4]

-

Tunable Properties: The physicochemical properties of the resulting polymers can be tailored by copolymerizing with other monomers to control the density of functional groups.[4][5]

Applications in Drug Delivery

Polymers bearing pendant primary amines are particularly well-suited for drug delivery applications. The amine groups can be protonated at physiological pH, leading to cationic polymers that can electrostatically interact with negatively charged molecules like nucleic acids for gene delivery.[2] Furthermore, these amines can be used to covalently attach drugs, thereby controlling their release profile and improving their pharmacokinetic properties.[6]

The general workflow for creating a drug delivery system using these functionalized polymers is outlined below.

Caption: Experimental workflow for drug delivery systems.

Experimental Protocols

Protocol 1: Synthesis of a Boc-Protected Poly(ester amide) (PEA)

This protocol is adapted from the synthesis of PEAs with pendant protected amines and can be modified for monomers derived from this compound. The strategy involves the polycondensation of a di-p-nitrophenyl ester of a dicarboxylic acid with a diamine monomer, where one of the diamines contains the Boc-protected amine.

Materials:

-

This compound derived diamine monomer (e.g., a diester of a diacid with this compound)

-

Di-p-nitrophenyl sebacoyl (NS) or other activated diacid

-

L-phenylalanine hexane-1,6-diol diester p-toluenesulfonate (Phe-6) or other non-functional diamine monomer

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Triethylamine (TEA)

-

2-Propanol

-

Diethyl ether

Procedure:

-

In a dried reaction flask under a nitrogen atmosphere, dissolve the this compound derived diamine monomer and the co-diamine monomer (e.g., Phe-6) in anhydrous DMAc.

-

Add triethylamine to the solution to neutralize any salts.

-

Add the di-p-nitrophenyl sebacoyl (NS) to the solution. The molar ratio of total diamines to NS should be 1:1. The ratio of the Boc-protected diamine to the co-diamine can be varied to control the density of functional groups.

-

Stir the reaction mixture at 80°C for 24-48 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of 2-propanol.

-

Collect the polymer precipitate by filtration and wash thoroughly with 2-propanol and diethyl ether.

-

Dry the polymer under vacuum at 40°C to a constant weight.

-

Characterize the polymer by ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) to confirm its structure, purity, and molecular weight.

Protocol 2: Boc-Deprotection of the PEA to Yield a Primary Amine-Functionalized Polymer

Materials:

-

Boc-protected PEA

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected PEA in a minimal amount of DCM.

-

Slowly add an excess of TFA to the polymer solution (e.g., a 1:1 v/v ratio of TFA to DCM).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by FTIR, looking for the disappearance of the Boc-carbonyl peak.

-

Precipitate the deprotected polymer by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the polymer by filtration and wash with diethyl ether.

-

Dry the amine-functionalized polymer under vacuum.

-

Characterize the final polymer by ¹H NMR and FTIR to confirm the removal of the Boc group.

Protocol 3: Synthesis of a Boc-Protected Polyurethane

This protocol describes a general method for polyurethane synthesis that can be adapted for this compound.

Materials:

-

This compound

-

A diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HMDI))

-

A chain extender (e.g., 1,4-butanediol)

-

Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dibutyltin dilaurate (DBTDL) as a catalyst

-

Diethyl ether

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound and the chain extender in the anhydrous solvent.

-

Add a catalytic amount of DBTDL to the solution.

-

Slowly add the diisocyanate to the reaction mixture. The stoichiometry of isocyanate to hydroxyl groups should be carefully controlled (typically a 1:1 ratio).

-

Stir the reaction at a slightly elevated temperature (e.g., 60-80°C) for several hours until the viscosity of the solution increases significantly.

-

Precipitate the polyurethane by pouring the reaction mixture into a non-solvent like diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

-

Characterize the polymer by FTIR and GPC. The Boc-deprotection can be carried out using a similar procedure as described in Protocol 2.

Data Presentation

The following tables present representative data for polymers functionalized with pendant amines. Note that the specific values will depend on the exact monomers and reaction conditions used.

Table 1: Physicochemical Properties of Functionalized Poly(ester amides)

| Polymer ID | Boc-Amine Monomer Content (%) | Mn (kDa) | PDI |

| PEA-NH2-10 | 10 | 25.3 | 1.8 |

| PEA-NH2-25 | 25 | 22.1 | 1.9 |

| PEA-NH2-50 | 50 | 18.5 | 2.1 |

Data is representative and based on similar systems described in the literature.

Table 2: Drug Loading and Release from Amine-Functionalized PEA Nanoparticles

| Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) |

| Doxorubicin | 8.2 | 75.4 | 35.6 |

| Curcumin | 12.5 | 88.1 | 28.9 |

| GSK3787 | 8.0 | - | 11.0 (over 30 days)[7] |

Data is representative and based on similar systems described in the literature.[7][8]

Visualization of Key Processes

Synthesis of Amine-Functionalized Poly(ester amide)

References

- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 2. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Poly(ester amide)s-Based Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of curcumin-loaded poly(ester amine) nanoparticles for the treatment of anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving 5-(Boc-amino)-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for key chemical transformations involving 5-(Boc-amino)-1-pentanol. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of linkers for PROTACs, peptide synthesis, and the development of bioactive molecules.[1][2][3] The protocols outlined below cover the fundamental reactions of its two primary functional groups: the Boc-protected amine and the primary alcohol.

Overview of Reactions

This compound contains a primary alcohol and a tert-butyloxycarbonyl (Boc) protected primary amine. This structure allows for selective manipulation of either functional group. The alcohol can be oxidized to an aldehyde, which is a precursor for reactions such as reductive amination. The Boc group can be removed under acidic conditions to liberate the free amine, enabling subsequent coupling reactions.[4]

A general reaction scheme is presented below, highlighting the key transformations of this compound.

Caption: Key reactions of this compound.